H-Phe(3-CN)-OH (3-cyano-L-phenylalanine, CAS: 57213-48-6) is a non-canonical amino acid widely procured as a site-specific vibrational and fluorescent reporter for protein dynamics. Featuring a nitrile group at the meta position of the phenyl ring, it provides a distinct infrared absorption band in the protein-transparent window (1800–2500 cm⁻¹) and intrinsic fluorescence suitable for Förster resonance energy transfer (FRET). In peptide synthesis and genetic code expansion workflows, it serves as a minimally perturbing structural analog to natural L-phenylalanine, allowing researchers and manufacturers to incorporate highly sensitive environmental probes without disrupting native protein folding or enzymatic activity [1].
While natural L-phenylalanine is entirely unsuitable for advanced vibrational spectroscopy due to the lack of an orthogonal IR handle, buyers often weigh H-Phe(3-CN)-OH against its para-substituted analog, 4-cyano-L-phenylalanine. Generic substitution between these two isomers fails in application-critical contexts because the meta-position of the cyano group fundamentally alters the dipole orientation and the fluorophore's susceptibility to photoinduced electron transfer. Specifically, 3-cyanophenylalanine exhibits a distinct fluorescence quenching profile in the presence of biochemically relevant anions and basic pH environments compared to the 4-cyano variant. Consequently, substituting 3-CN-Phe with 4-CN-Phe can result in missed detection of specific local electrostatic variations or altered FRET efficiencies when paired with tryptophan [1].
When synthesizing fluorescently labeled peptides, bulky extrinsic dyes (e.g., FITC, Dansyl) often cause steric hindrance, reducing coupling efficiency during Solid-Phase Peptide Synthesis (SPPS) and altering the target peptide's native conformation. H-Phe(3-CN)-OH serves as a highly processable, minimally perturbing precursor. As a direct structural analog of natural phenylalanine, it maintains high coupling yields in standard Fmoc/Boc SPPS workflows and preserves the native folding of the resulting peptide, while still delivering a quantum yield comparable to native tyrosine and tryptophan[1].
| Evidence Dimension | Synthesis Processability and Steric Perturbation |
| Target Compound Data | Isosteric to natural phenylalanine; high SPPS coupling efficiency |
| Comparator Or Baseline | Extrinsic fluorescent dyes (e.g., FITC) (High steric bulk, lower coupling efficiency, disrupts folding) |
| Quantified Difference | Enables standard amino acid coupling protocols without the steric penalties of post-synthetic dye conjugation |
| Conditions | Solid-Phase Peptide Synthesis (SPPS) and subsequent conformational assays |
Procuring this unnatural amino acid allows peptide manufacturers to incorporate a fluorescent handle directly during chain elongation without requiring complex post-synthetic modifications.
In mainstream biophysical workflows, natural amino acids possess heavily overlapping IR absorptions, obscuring site-specific data. H-Phe(3-CN)-OH provides a critical analytical advantage by introducing a nitrile (C≡N) stretching frequency in the 1800–2500 cm⁻¹ region. This region is completely transparent in native proteins. When incorporated into model systems like Ribonuclease S, 3-CN-Phe enables precise calibration of the nitrile stretch to external electric fields via the Vibrational Stark Effect (VSE), quantifying local electrostatic fields with zero background interference from native amide bands [1].
| Evidence Dimension | IR Absorption Window |
| Target Compound Data | Distinct nitrile stretch at ~2220-2230 cm⁻¹ |
| Comparator Or Baseline | Natural L-Phenylalanine (No absorption in the 1800–2500 cm⁻¹ range) |
| Quantified Difference | Provides an orthogonal signal with zero background interference |
| Conditions | Vibrational Stark Effect (VSE) spectroscopy in folded protein systems |
Procuring this specific unnatural amino acid allows structural biologists to track site-specific electrostatic changes without native background interference.
The position of the nitrile group significantly impacts the photophysical response of the amino acid. Studies comparing 3-cyanophenylalanine to 4-cyanophenylalanine demonstrate that the meta-substitution in H-Phe(3-CN)-OH results in notable differences in fluorescence quenching by anionic species. Furthermore, 3-CN-Phe exhibits a pronounced decrease in quantum yield in basic environments due to photoinduced electron transfer from a deprotonated amine. This distinct quenching profile allows 3-CN-Phe to act as a highly selective sensor for specific local solvent environments and pH shifts that the 4-cyano analog cannot resolve identically [1].
| Evidence Dimension | Fluorescence Quenching Profile |
| Target Compound Data | High sensitivity to specific anionic quenchers and basic pH |
| Comparator Or Baseline | 4-Cyano-L-phenylalanine (Alternative quenching kinetics and lower pH sensitivity) |
| Quantified Difference | Distinct emission intensity variations enabling differential local environment mapping |
| Conditions | Ultra-violet excitation in varying solvent environments and pH levels |
Selecting the 3-cyano isomer over the 4-cyano isomer is critical when designing assays that require specific sensitivity to anionic species or localized pH changes.
Because H-Phe(3-CN)-OH provides a distinct nitrile stretch in the protein-transparent IR window, it is heavily procured for VSE spectroscopy. Researchers incorporate this compound into target enzymes via solid-phase peptide synthesis or genetic code expansion to quantitatively map local electrostatic fields and hydrogen bonding states in the active site during catalysis [1].
Leveraging its specific quantum yield and emission profile, H-Phe(3-CN)-OH is utilized as a FRET partner alongside tryptophan or 4-cyanophenylalanine. Peptide manufacturers and structural biologists procure this compound to synthesize multi-labeled peptides that report on conformational changes and folding dynamics in real-time without the steric hindrance of large dye molecules[2].
Due to its unique fluorescence quenching response to biochemically relevant anions and pH shifts, H-Phe(3-CN)-OH is the preferred building block for designing peptide-based sensors that monitor local solvent environments, membrane insertion kinetics, or specific protein-protein interactions where the 4-cyano analog lacks the required sensitivity [2].
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